molecular formula C13H17N3 B3095661 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile CAS No. 126863-85-2

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile

Cat. No.: B3095661
CAS No.: 126863-85-2
M. Wt: 215.29 g/mol
InChI Key: JTZFLOPOWXCFRM-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile is a benzonitrile derivative featuring a 1-methylpiperidin-4-ylamino substituent at the 2-position of the aromatic ring. The methylpiperidine moiety and benzonitrile core are critical for modulating physicochemical properties, such as solubility and binding affinity, which are essential for drug development .

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-8-6-12(7-9-16)15-13-5-3-2-4-11(13)10-14/h2-5,12,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZFLOPOWXCFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with 1-methylpiperidine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound's primary function is as an antagonist at the 5-HT6 receptor, which is involved in neurological processes like cognition and memory. By blocking this receptor, the compound can influence neurotransmitter release and neuronal signaling pathways, potentially leading to cognitive enhancement effects.

Binding Affinity
Research indicates a high binding affinity of this compound for the 5-HT6 receptor, effectively inhibiting receptor activation. This has implications for treating disorders such as Alzheimer's disease and schizophrenia.

Case Studies

Cognitive Enhancement in Animal Models
Studies in rodent models have demonstrated that the administration of this compound resulted in improved memory performance in maze tests, suggesting potential cognitive-enhancing properties linked to its action on the 5-HT6 receptor.

Neuroprotective Effects
In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a neuroprotective agent.

Anticancer Potential
Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties. Related compounds have been shown to induce apoptosis in various cancer cell lines, highlighting a possible pathway for therapeutic development against tumors.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile, differing in substituent groups, positions, or additional functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications/Notes Key Differences
This compound 2-position benzonitrile; 1-methylpiperidin-4-ylamino group C₁₃H₁₆N₄ (calculated) 228.30 (calculated) N/A Hypothesized as a pharmaceutical intermediate Reference compound for comparison
2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (23) Benzooxazole fused to piperidine; 2-position benzonitrile C₂₀H₁₉N₅O 345.41 N/A Synthetic intermediate in heterocyclic chemistry Additional benzooxazole ring increases complexity
4-[di(pyridin-4-yl)amino]benzonitrile 4-position benzonitrile; di(pyridin-4-yl)amino group C₁₇H₁₂N₄ 272.31 82 Research compound (spectral data available) Pyridine substituents; positional isomer
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile 4-position benzonitrile; piperidinyl-piperidine substituent C₁₇H₂₂N₄ 282.39 N/A Intermediate for anticancer/anti-malarial agents No methyl group; piperidine dimer substituent
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride 4-position benzonitrile; methyl(piperidin-4-yl)aminomethyl group C₁₄H₂₀ClN₃ 265.79 N/A Pharmaceutical intermediate (e.g., CNS agents) Methylaminomethyl linker; hydrochloride salt
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile 4-position benzonitrile; dihydropyrimidinone substituent C₁₁H₈N₄O 212.21 N/A Intermediate for Etravirine (antiviral drug) Oxo-dihydropyrimidine group alters polarity

Analysis of Structural Modifications and Implications

Positional Isomerism: The 2- vs. 4-position of the benzonitrile group (e.g., target compound vs. 4-[di(pyridin-4-yl)amino]benzonitrile ) affects electronic distribution and steric interactions. The 2-position may enhance intramolecular hydrogen bonding or π-π stacking in drug-receptor interactions.

Functional Group Variations: The dihydropyrimidinone moiety in 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile introduces hydrogen-bonding sites, critical for antiviral activity. In contrast, the methylpiperidine group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration.

Synthetic Utility: Compounds like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile and 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride highlight the versatility of piperidine derivatives in medicinal chemistry, serving as scaffolds for anticancer and CNS-targeting agents.

Physicochemical and Pharmacological Trends

  • Lipophilicity : Methylpiperidine and piperidine derivatives generally exhibit moderate lipophilicity, balancing solubility and membrane permeability.
  • Thermal Stability: The melting point of 82°C observed in 4-[di(pyridin-4-yl)amino]benzonitrile suggests higher crystallinity compared to analogs with flexible substituents.
  • Bioactivity : Piperidine-containing compounds are prevalent in kinase inhibitors and receptor modulators, while pyrimidine derivatives (e.g., ) are leveraged in antiviral therapies.

Biological Activity

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with various receptors and enzymes, leading to potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile moiety substituted with a piperidine ring. This structural configuration is crucial for its biological activity, as it influences binding affinity and selectivity towards specific targets.

The mechanism of action involves the compound's ability to bind to certain receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including:

  • Receptor Interaction : The compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders. Agonists or antagonists targeting these receptors can provide therapeutic benefits for conditions like anxiety, depression, and schizophrenia .
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and survival.

In Vitro Studies

  • Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it showed significant effects on cell lines with high levels of specific gene amplifications .
  • Antiviral Activity : Research indicates that derivatives related to this compound exhibit antiviral properties against Hepatitis C Virus (HCV), acting at the entry stage of the viral lifecycle. The structure-activity relationship (SAR) studies have identified modifications that enhance its efficacy against HCV .

In Vivo Studies

  • Tumor Growth Inhibition : Animal models have shown that oral administration of related compounds can lead to dose-dependent inhibition of tumor growth in xenograft models, suggesting potential applications in oncology .
  • Toxicity Assessments : Toxicological studies indicate that while some derivatives exhibit low toxicity profiles, careful evaluation is necessary to ensure safety in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityNotes
2-((1-methylpiperidin-4-yl)amino)benzonitrile hydrobromideSimilar structure with hydrobromide groupAffects solubility and reactivityMay enhance bioavailability
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(...)Different substitution patternDistinct chemical propertiesPotential for varied therapeutic uses

This comparative analysis highlights how slight modifications in structure can lead to significantly different biological activities.

Case Studies and Clinical Implications

Recent case studies have explored the therapeutic implications of this compound in various medical fields:

  • Neurology : Investigations into its effects on mGluR signaling pathways suggest potential applications in treating neurodegenerative diseases and psychiatric disorders .
  • Oncology : The ability to inhibit tumor growth positions this compound as a candidate for further development in cancer therapies, particularly in targeting tumors with specific genetic profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminobenzonitrile derivatives with 1-methylpiperidin-4-yl precursors under controlled conditions (e.g., anhydrous solvents like DMF, catalytic bases, and temperatures between 60–80°C). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and purity. Intermediate purification via column chromatography or recrystallization is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Strict PPE (gloves, lab coat, goggles) and ventilation (fume hoods) are mandatory. Avoid skin contact and inhalation. Waste must be segregated into approved containers for hazardous organic compounds and disposed via certified facilities. Safety Data Sheets (SDS) for structurally similar benzonitriles emphasize these protocols .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Answer : Use 1H/13C NMR to verify substituent positions and purity (>95%). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX software for refinement) resolves crystal packing and conformations. HPLC with UV detection monitors impurities .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure and conformational dynamics of this compound?

  • Answer : Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) are refined using SHELXL. Key steps include solving phases via direct methods, refining hydrogen positions isotropically, and analyzing van der Waals interactions for crystal packing. Conformational analysis (e.g., chair vs. boat piperidine rings) is critical for understanding molecular flexibility .

Q. What computational strategies are effective for predicting the molecular interactions of this compound with biological targets?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities with targets like enzymes or receptors. Cross-validate results with experimental data (e.g., IC50 from enzyme assays) .

Q. How should researchers resolve discrepancies in experimental data, such as conflicting solubility or spectroscopic results for this compound?

  • Answer : Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms. Characterize polymorphs via differential scanning calorimetry (DSC) or PXRD. For NMR inconsistencies, ensure deuterated solvent purity and exclude paramagnetic impurities. Cross-check with alternative techniques like FTIR .

Q. What experimental approaches are suitable for evaluating the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

  • Answer : Perform in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) to measure IC50 values. For cytotoxicity, use MTT assays on cancer cell lines. Structure-activity relationship (SAR) studies can modify the benzonitrile or piperidine moieties to enhance potency. Reference protocols from corrosion inhibitor studies for methodological parallels .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Structural analogs (e.g., 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile) provide methodological insights .
  • Safety protocols are standardized across benzonitrile derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-Methylpiperidin-4-yl)amino]benzonitrile
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2-[(1-Methylpiperidin-4-yl)amino]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.